molecular formula C9H10N2OS B2842875 N-(3-cyanothiophen-2-yl)-2-methylpropanamide CAS No. 865546-02-7

N-(3-cyanothiophen-2-yl)-2-methylpropanamide

Cat. No.: B2842875
CAS No.: 865546-02-7
M. Wt: 194.25
InChI Key: QBTNODPWIUVANM-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-methylpropanamide is a heterocyclic amide derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyano group attached to a thiophene ring, which is further connected to an isobutyramide moiety

Mechanism of Action

Target of Action

N-(3-cyanothiophen-2-yl)-2-methylpropanamide, also known as N-(3-cyanothiophen-2-yl)isobutyramide, is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known to possess significant antioxidant and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

It has been investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was carried out to examine the interactions between this compound and DNA bases such as guanine, thymine, adenine, and cytosine . This suggests that N-(3-cyanothiophen-2-yl)-2-methylpropanamide may interact with these biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

Computational studies suggest that it may interact with DNA bases , which could potentially influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-cyanothiophen-2-yl)-2-methylpropanamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-2-methylpropanamide is unique due to its specific combination of the cyano group, thiophene ring, and isobutyramide moiety, which imparts distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTNODPWIUVANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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